6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine
Overview
Description
6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine has been studied for its potential as an antiparasitic agent. It has shown activity against Leishmania donovani, a parasite that causes visceral leishmaniasis. Studies have also shown that this compound has potent activity against Plasmodium falciparum, the parasite responsible for causing malaria.
Mechanism of Action
The mechanism of action of 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine is not fully understood. However, it is believed to act by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA in parasites.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity in mammalian cells. It has been found to be relatively safe in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine in lab experiments is its potent activity against parasites. This makes it a promising candidate for the development of new antiparasitic agents. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its activity and develop more effective derivatives.
Future Directions
For research on 6-chloro-5-(4-ethoxybenzyl)-N,N-diethyl-2-(methylthio)-4-pyrimidinamine include:
1. Further studies to elucidate its mechanism of action and optimize its activity against parasites.
2. Development of more effective derivatives with improved pharmacokinetic properties.
3. Investigation of its potential as a therapeutic agent for other parasitic diseases.
4. Studies to determine its efficacy in combination with other antiparasitic drugs.
5. Exploration of its potential as a lead compound for the development of new drugs for other diseases.
6. Investigation of its potential as a tool for studying the biology of parasites and their interactions with host cells.
properties
IUPAC Name |
6-chloro-5-[(4-ethoxyphenyl)methyl]-N,N-diethyl-2-methylsulfanylpyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3OS/c1-5-22(6-2)17-15(16(19)20-18(21-17)24-4)12-13-8-10-14(11-9-13)23-7-3/h8-11H,5-7,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUDQULGMHZSKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=NC(=N1)SC)Cl)CC2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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